molecular formula C12H25NO3 B12955717 tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate

tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate

Cat. No.: B12955717
M. Wt: 231.33 g/mol
InChI Key: WDNUNTNGUOKMFE-JTQLQIEISA-N
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Description

tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. . The reaction conditions usually involve mild temperatures and anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate can be achieved through a continuous flow process using microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is used as a protecting group for amines during peptide synthesis . It helps in preventing unwanted side reactions and can be easily removed under acidic conditions.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein modifications. It serves as a model compound for understanding carbamate interactions with biological molecules .

Medicine

In medicine, carbamates are explored for their potential use as prodrugs. The stability and reactivity of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate make it a candidate for drug delivery systems .

Industry

Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and ease of handling make it suitable for large-scale production .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can form stable intermediates with various biological targets, including enzymes and proteins . This interaction often leads to the inhibition of enzyme activity or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and biological research, where precise control over reactions is required.

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate

InChI

InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1

InChI Key

WDNUNTNGUOKMFE-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@H](CCO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CCO)NC(=O)OC(C)(C)C

Origin of Product

United States

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